molecular formula C19H21ClO5 B12138824 ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B12138824
M. Wt: 364.8 g/mol
InChI Key: YOKYDMWSASIKGE-UHFFFAOYSA-N
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Description

This compound is a chromene derivative featuring a 2-chloroprop-2-en-1-yloxy substituent at position 7, methyl groups at positions 4 and 8, and an ethyl propanoate ester at position 2. Its molecular formula is inferred as C₁₉H₂₁ClO₅ (exact mass requires confirmation via spectral data), with a molar mass approximating 364.83 g/mol (calculated based on structural analogs) .

Properties

Molecular Formula

C19H21ClO5

Molecular Weight

364.8 g/mol

IUPAC Name

ethyl 3-[7-(2-chloroprop-2-enoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C19H21ClO5/c1-5-23-17(21)9-7-15-12(3)14-6-8-16(24-10-11(2)20)13(4)18(14)25-19(15)22/h6,8H,2,5,7,9-10H2,1,3-4H3

InChI Key

YOKYDMWSASIKGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=C)Cl)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves several steps. One common method includes the reaction of 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromene-3-carboxylic acid with 2-chloroprop-2-en-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl bromoacetate under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of phase-transfer catalysts and continuous flow reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The chloropropenyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position 7) Key Features Potential Applications
Target Compound: Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate C₁₉H₂₁ClO₅ ~364.83 2-Chloroprop-2-en-1-yloxy High lipophilicity, chlorine for stability Agrochemicals, herbicides
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate C₁₉H₂₂O₆ 346.37 2-Oxopropoxy Ketone group increases polarity Pharmaceuticals (enzyme inhibition)
2-[(4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propionic acid C₁₆H₁₇ClO₅ 324.76 Butyl, chlorine Carboxylic acid enhances water solubility Herbicides (foliar absorption)
Quizalofop-P-ethyl C₁₉H₁₇ClN₂O₄ 372.80 Quinoxalinyloxy Targets acetyl-CoA carboxylase Selective grass herbicides
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate C₁₆H₁₈O₅ 290.31 Hydroxyl High polarity, limited stability Research (antioxidant studies)
Key Observations:
  • Lipophilicity : The target compound’s chlorine and propenyloxy groups confer higher lipophilicity than hydroxyl- or ketone-substituted analogs, enhancing membrane permeability .
  • Stability: Chlorine substituents (as in the target compound and C₁₆H₁₇ClO₅) improve resistance to metabolic degradation compared to non-chlorinated analogs .
  • Solubility : Carboxylic acid derivatives (e.g., C₁₆H₁₇ClO₅) exhibit higher aqueous solubility, favoring foliar herbicide applications, whereas ethyl esters (target compound) are more suited for lipid-rich environments .

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